molecular formula C24H29N5O5S B10895677 6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10895677
M. Wt: 499.6 g/mol
InChI Key: XFXJSNNQJPLPHB-UHFFFAOYSA-N
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Description

6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzothiophene core, a pyrazole moiety, and a furan ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction with a suitable furan derivative.

    Final Assembly: The final compound is assembled by coupling the benzothiophene core with the pyrazole-furan intermediate under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the benzothiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiophene and pyrazole derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-tert-butyl-2-[({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological and chemical properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C24H29N5O5S

Molecular Weight

499.6 g/mol

IUPAC Name

N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H29N5O5S/c1-12-20(29(32)33)13(2)28(27-12)11-15-7-9-17(34-15)22(31)26-23-19(21(25)30)16-8-6-14(24(3,4)5)10-18(16)35-23/h7,9,14H,6,8,10-11H2,1-5H3,(H2,25,30)(H,26,31)

InChI Key

XFXJSNNQJPLPHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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